molecular formula C18H13Cl2F3N2O B4033219 6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B4033219
M. Wt: 401.2 g/mol
InChI Key: ZNUOCNJBSYCANX-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of chlorine, propyl, and trifluoromethyl groups attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of quinazolinone derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The future directions of research on quinazolinone derivatives and similar compounds could involve the development of new synthetic routes, the exploration of their biological activities, and their applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Alkylation: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base like potassium carbonate.

    Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives with potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-2-methyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
  • 6,8-Dichloro-2-ethyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one
  • 6,8-Dichloro-2-butyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one

Uniqueness

6,8-Dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the trifluoromethyl group, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

6,8-dichloro-2-propyl-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2F3N2O/c1-2-5-15-24-16-11(8-10(19)9-13(16)20)17(26)25(15)14-7-4-3-6-12(14)18(21,22)23/h3-4,6-9H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUOCNJBSYCANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
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6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
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6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
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6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
6,8-DICHLORO-2-PROPYL-3-[2-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE

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